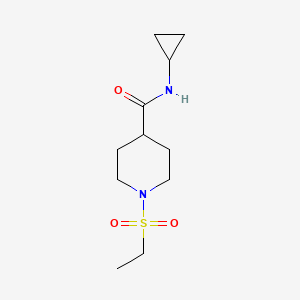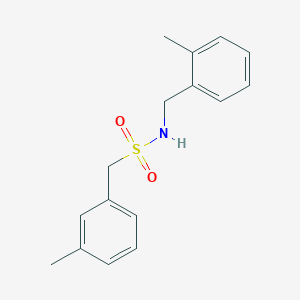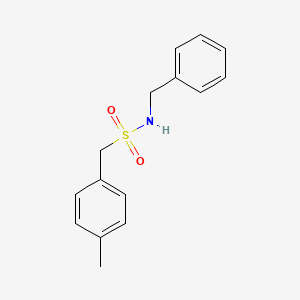![molecular formula C22H26N2O4 B4426465 2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4426465.png)
2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide
説明
2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as DPA-THF, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a selective antagonist of the P2X7 receptor, which is involved in various physiological and pathological processes.
作用機序
2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in various physiological and pathological processes. The P2X7 receptor is expressed in various cells, including immune cells, microglia, and neurons. Activation of the P2X7 receptor leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the pathogenesis of various diseases. This compound binds to the P2X7 receptor and prevents its activation, thereby reducing the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound reduces the release of pro-inflammatory cytokines and chemokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α, from immune cells and microglia. In addition, this compound has been shown to inhibit the activation of the inflammasome, a protein complex that is involved in the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound reduces inflammation and oxidative stress in animal models of various diseases, including Alzheimer's disease, multiple sclerosis, and chronic pain.
実験室実験の利点と制限
One major advantage of using 2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its selectivity for the P2X7 receptor. This allows for the specific targeting of the P2X7 receptor without affecting other receptors or ion channels. In addition, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other P2X7 receptor antagonists. This may require higher concentrations of this compound to achieve the desired effect.
将来の方向性
There are several future directions for the study of 2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One area of research is the investigation of the potential use of this compound in the treatment of various diseases, including Alzheimer's disease, multiple sclerosis, and chronic pain. In addition, future studies may focus on the development of more potent and selective P2X7 receptor antagonists based on the structure of this compound. Finally, the role of the P2X7 receptor in various physiological and pathological processes is still not fully understood, and further studies may shed light on its function and potential therapeutic applications.
科学的研究の応用
2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, neuroprotective, and analgesic effects. In addition, this compound has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, multiple sclerosis, and chronic pain.
特性
IUPAC Name |
2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-10-16(2)12-18(11-15)28-14-21(25)24-20-8-4-3-7-19(20)22(26)23-13-17-6-5-9-27-17/h3-4,7-8,10-12,17H,5-6,9,13-14H2,1-2H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWMCQADQWOISEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NCC3CCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4426388.png)
![4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4426398.png)
amine dihydrochloride](/img/structure/B4426399.png)
![4-[2-(4-methoxyphenoxy)butanoyl]morpholine](/img/structure/B4426404.png)
![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4426411.png)
![6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4426436.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-2H-tetrazol-5-amine](/img/structure/B4426437.png)


![1-({[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4426454.png)
![N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4426458.png)

![1-[3-(3-methylphenoxy)propyl]-2-(4-morpholinylmethyl)-1H-benzimidazole](/img/structure/B4426483.png)
![2-({[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4426485.png)